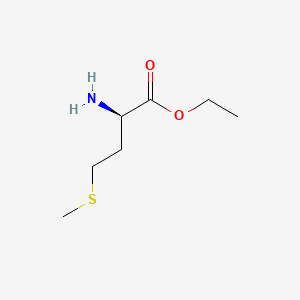
Ethyl d-methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl d-methioninate is a derivative of the essential amino acid methionine It is an ester formed by the reaction of methionine with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl d-methioninate can be synthesized through the esterification of methionine with ethanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which has been shown to be an efficient reagent for the esterification of amino acids . Another method involves the reaction of methionine with ethanol in the presence of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl d-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methionine and ethanol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Methionine and ethanol.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl d-methioninate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in studies related to protein synthesis and metabolism.
Medicine: It has potential therapeutic applications, including as a supplement for methionine deficiency.
Industry: It is used in the production of polymers and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of Ethyl d-methioninate involves its incorporation into proteins and other biomolecules. It can act as a methionine source, participating in protein synthesis and other metabolic pathways. The ester group can be hydrolyzed to release methionine, which can then be utilized by the body .
Comparison with Similar Compounds
Similar Compounds
L-methionine ethyl ester: Similar in structure but differs in the chirality of the methionine moiety.
Methionine methyl ester: An ester of methionine with methanol instead of ethanol.
N,N-diallyl methionine ethyl ester: A derivative with additional allyl groups.
Uniqueness
Ethyl d-methioninate is unique due to its specific chirality and the presence of the ethyl ester group. This combination of features can influence its reactivity and biological activity, making it distinct from other methionine derivatives.
Properties
CAS No. |
107998-44-7; 7512-43-8 |
|---|---|
Molecular Formula |
C7H15NO2S |
Molecular Weight |
177.26 |
IUPAC Name |
ethyl (2R)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-3-10-7(9)6(8)4-5-11-2/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
ARJXIGOIOGJAKR-ZCFIWIBFSA-N |
SMILES |
CCOC(=O)C(CCSC)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















